REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=O)=[N:7][CH:8]=1)[CH3:2].C(OC(=O)C)(=O)C>>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:12](=[O:13])[O:14][C:9](=[O:11])[C:6]2=[N:7][CH:8]=1)[CH3:2]
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated until the acid
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Type
|
DISSOLUTION
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Details
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is dissolved
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Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated under vacuum
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Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ether
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2C(=NC1)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |